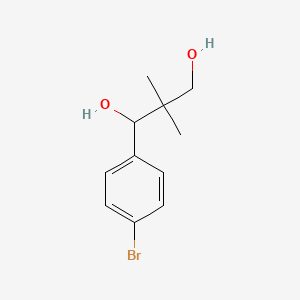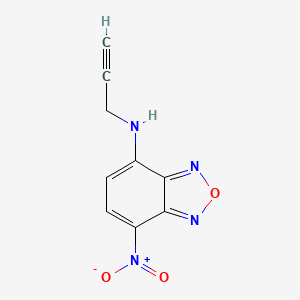
7-nitro-N-(prop-2-ynyl)-2,1,3-benzoxadiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine is a fluorescent compound widely used in various scientific fields. Its unique structure, which includes a nitro group and a benzoxadiazole ring, makes it highly valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine typically involves the nitration of a benzoxadiazole precursor followed by the introduction of a propynyl group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and alkylation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to produce high-quality 7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine.
Chemical Reactions Analysis
Types of Reactions
7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the propynyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the benzoxadiazole ring.
Scientific Research Applications
7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine is extensively used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in cellular imaging to track biological processes and visualize cellular components.
Medicine: Utilized in diagnostic assays to detect specific biomolecules and monitor disease progression.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
Mechanism of Action
The mechanism by which 7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine exerts its effects is primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing it to be used as a fluorescent marker. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: A fluorescent glucose analog used in glucose uptake studies.
1-Palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine: A fluorescent analog of phosphatidylcholine used in lipid studies.
Uniqueness
7-Nitro-N-2-propyn-1-yl-2,1,3-benzoxadiazol-4-amine is unique due to its combination of a nitro group and a propynyl group, which provides distinct chemical reactivity and fluorescent properties. This makes it particularly valuable for applications requiring specific molecular interactions and high sensitivity in detection.
Properties
Molecular Formula |
C9H6N4O3 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
4-nitro-N-prop-2-ynyl-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C9H6N4O3/c1-2-5-10-6-3-4-7(13(14)15)9-8(6)11-16-12-9/h1,3-4,10H,5H2 |
InChI Key |
PWABGHWBAXRPAK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


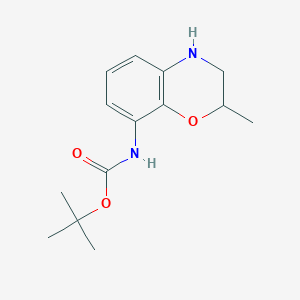
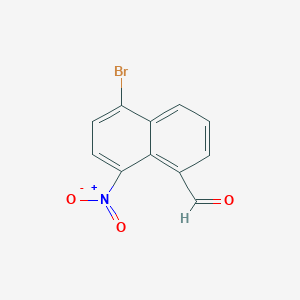
![1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13928764.png)

![3-bromo-8-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B13928772.png)
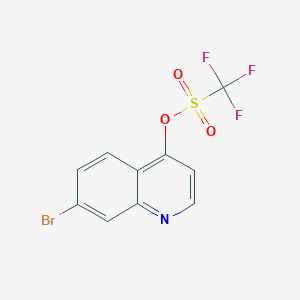
![2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione](/img/structure/B13928776.png)
![6-Bromo-7-methoxy-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B13928777.png)
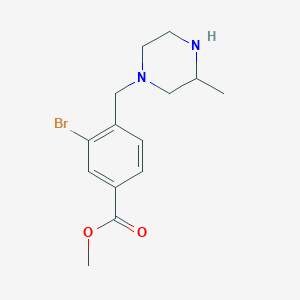
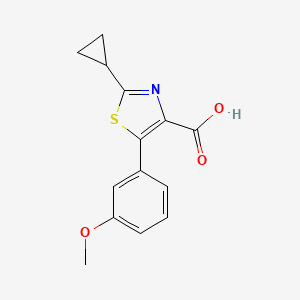
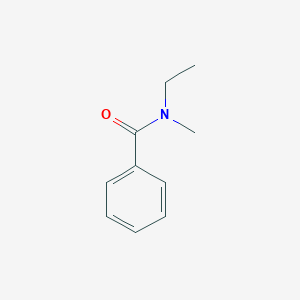
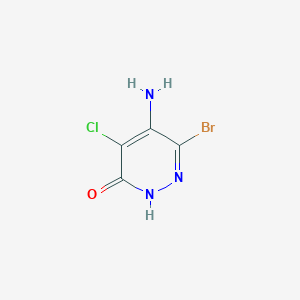
![Ethyl[4,4']bipiperidinyl-1-yl-acetate](/img/structure/B13928797.png)
